molecular formula C14H14Br2N2O2 B5352249 2,2-dibromo-1-methyl-N'-[(Z)-3-phenylprop-2-enoyl]cyclopropane-1-carbohydrazide

2,2-dibromo-1-methyl-N'-[(Z)-3-phenylprop-2-enoyl]cyclopropane-1-carbohydrazide

Cat. No.: B5352249
M. Wt: 402.08 g/mol
InChI Key: WHQDYJBLTIGXJG-FPLPWBNLSA-N
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Description

2,2-Dibromo-1-methyl-N’-[(Z)-3-phenylprop-2-enoyl]cyclopropane-1-carbohydrazide is a complex organic compound characterized by its unique cyclopropane ring structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dibromo-1-methyl-N’-[(Z)-3-phenylprop-2-enoyl]cyclopropane-1-carbohydrazide typically involves multiple steps, starting with the preparation of the cyclopropane ring. One common method involves the bromination of a suitable precursor, such as 1-methylcyclopropane, using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The resulting dibromo compound is then subjected to further reactions to introduce the phenylprop-2-enoyl and carbohydrazide groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-methyl-N’-[(Z)-3-phenylprop-2-enoyl]cyclopropane-1-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2,2-Dibromo-1-methyl-N’-[(Z)-3-phenylprop-2-enoyl]cyclopropane-1-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-dibromo-1-methyl-N’-[(Z)-3-phenylprop-2-enoyl]cyclopropane-1-carbohydrazide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dibromo-1-methyl-N’-[(Z)-3-phenylprop-2-enoyl]cyclopropane-1-carbohydrazide is unique due to the presence of the phenylprop-2-enoyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications .

Properties

IUPAC Name

2,2-dibromo-1-methyl-N'-[(Z)-3-phenylprop-2-enoyl]cyclopropane-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Br2N2O2/c1-13(9-14(13,15)16)12(20)18-17-11(19)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,19)(H,18,20)/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQDYJBLTIGXJG-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Br)Br)C(=O)NNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC1(Br)Br)C(=O)NNC(=O)/C=C\C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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